An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound identified as an isomer of the well-known nicotine metabolite, cotinine. Also known as (+/-)-ortho-Cotinine, with the CAS Number 147732-31-8, this molecule holds potential interest in medicinal chemistry and pharmacology due to its structural similarity to other biologically active pyridinyl-pyrrolidinone derivatives. Given the limited publicly available data specific to this ortho-isomer, this guide establishes a foundational understanding by presenting its known chemical properties and contextualizes its potential synthesis, analytical characterization, and biological relevance through the lens of the broader class of pyridinyl-pyrrolidin-2-ones, with a particular focus on its extensively studied meta-isomer, cotinine. This approach aims to equip researchers with the necessary framework to design and execute further scientific inquiry into this specific compound.
Introduction and Chemical Identity
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is a substituted γ-lactam featuring a pyridine ring attached at the 5-position of an N-methylated pyrrolidin-2-one core. This structural arrangement makes it an isomer of cotinine, the primary metabolite of nicotine, which has the pyridine ring attached at the 3-position. The position of the nitrogen atom in the pyridine ring is a critical determinant of the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its interaction with biological targets. Therefore, while related to cotinine, 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is expected to exhibit a unique physicochemical and pharmacological profile.
The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its conformational flexibility and ability to engage in various biological interactions.[1] The pyrrolidin-2-one (or γ-lactam) moiety is also a key feature in many pharmaceuticals, including nootropics like piracetam.[2] The combination of these two heterocyclic systems in 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one suggests a potential for complex biological activity.
Below is a summary of the known and computed properties for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
| Property | Value | Source |
| Chemical Name | 1-methyl-5-pyridin-2-ylpyrrolidin-2-one | Angene Chemical[2] |
| Synonym | (+/-)-ortho-Cotinine | Toronto Research Chemicals Inc.[3] |
| CAS Number | 147732-31-8 | Angene Chemical[2] |
| Molecular Formula | C10H12N2O | Angene Chemical[2] |
| Molecular Weight | 176.22 g/mol | Angene Chemical[2] |
| XLogP3 | 0.3 | Angene Chemical[2] |
| Hydrogen Bond Donor Count | 0 | Angene Chemical[2] |
| Hydrogen Bond Acceptor Count | 2 | Angene Chemical[2] |
| Rotatable Bond Count | 1 | Angene Chemical[2] |
| Topological Polar Surface Area | 33.2 Ų | Angene Chemical[2] |
| Appearance | Yellow to Light Orange Oil | Toronto Research Chemicals Inc.[3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate | Toronto Research Chemicals Inc.[3] |
Synthesis Strategies for Pyridinyl-Pyrrolidin-2-ones
A plausible and commonly employed strategy involves the cyclization of a γ-amino acid derivative. The following workflow illustrates a generalized approach.
Caption: Generalized synthetic workflow for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general organic synthesis principles for this class of compounds. It is intended for illustrative purposes and would require optimization.
Step 1: Synthesis of a γ-(pyridin-2-yl) Ester Precursor
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-bromopyridine in anhydrous THF.
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Grignard Formation: Cool the solution to 0°C and slowly add a solution of a suitable Grignard reagent (e.g., isopropylmagnesium chloride). Stir for 1-2 hours to facilitate the formation of the pyridyl Grignard reagent.
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Coupling: In a separate flask, dissolve a suitable electrophilic γ-amino-protected butyrolactone or a related precursor in anhydrous THF.
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Reaction: Slowly add the prepared pyridyl Grignard reagent to the solution of the electrophile at low temperature (e.g., -78°C). Allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the γ-(pyridin-2-yl) amino acid ester precursor.
Step 2: Lactamization and N-Methylation
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Deprotection and Cyclization: Treat the purified precursor with a suitable deprotecting agent (if an amino protecting group was used) followed by heating in a high-boiling point solvent (e.g., toluene or xylene) to induce intramolecular cyclization (lactamization). Acidic or basic catalysis may be required.
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N-Methylation: To a solution of the resulting 5-(pyridin-2-yl)pyrrolidin-2-one in an appropriate solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride) followed by a methylating agent (e.g., methyl iodide).
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Workup and Purification: After the reaction is complete, quench carefully with water and extract the product with an organic solvent. Purify the final compound, 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, by column chromatography or distillation.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be used to confirm the presence of the methyl group, the pyrrolidinone ring protons, and the distinct signals of the pyridin-2-yl group. The coupling patterns would be crucial for confirming the substitution pattern.
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¹³C NMR would confirm the number of unique carbon atoms and their chemical environments (e.g., the carbonyl carbon of the lactam, the carbons of the pyridine ring).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule (C10H12N2O).
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Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the lactam carbonyl group (typically around 1680 cm⁻¹).
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound and any intermediates. Chiral HPLC could be employed to separate and quantify the enantiomers if a stereospecific synthesis is not used.
A standard method for the analysis of a related compound, N-methyl-2-pyrrolidone, in a biological matrix involves extraction with organic solvents followed by HPLC-tandem mass spectrometry (MS/MS).[4] This approach allows for sensitive and selective quantification.
Biological Activity and Pharmacological Context
As a specific pharmacological profile for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one is not available, we can infer potential areas of interest from its structural analogs, primarily cotinine (the pyridin-3-yl isomer).
Cotinine is the major metabolite of nicotine and has a significantly longer half-life, making it a reliable biomarker for tobacco exposure.[5] Beyond its use as a biomarker, cotinine itself is pharmacologically active. It acts as a weak agonist at nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential nootropic, neuroprotective, and antipsychotic-like effects.[5][6] Studies have suggested that cotinine may improve memory and learning, and it has been explored as a potential treatment for conditions like Alzheimer's disease, schizophrenia, and PTSD.[5][]
The mechanism of action for cotinine's cognitive-enhancing effects is thought to involve the modulation of nAChRs, which play a crucial role in synaptic plasticity and neuronal signaling.[]
Caption: Hypothesized pharmacological pathway for 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
It is critical to emphasize that the difference in the pyridine nitrogen's position between the ortho- and meta-isomers will significantly influence receptor binding affinity and functional activity. The ortho-isomer may exhibit a different selectivity profile for nAChR subtypes or may interact with other unforeseen biological targets. Therefore, direct experimental evaluation is necessary to elucidate the specific pharmacology of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one.
Future Research Directions
The study of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one presents several exciting avenues for future research:
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Development of a robust and stereoselective synthesis: An efficient synthetic route would enable the production of sufficient quantities for thorough biological evaluation.
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Comprehensive analytical characterization: Detailed spectroscopic data (NMR, IR, MS) should be acquired and published to serve as a reference for future studies.
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In vitro pharmacological profiling: The compound should be screened against a panel of receptors, with a primary focus on various nAChR subtypes, to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator).
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In vivo studies: Animal models could be used to investigate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to explore its potential effects on cognition, anxiety, and other CNS-related behaviors.
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Metabolic studies: As a nicotine metabolite, it is important to understand its formation from nicotine and its subsequent metabolic fate.[3]
Conclusion
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, or (+/-)-ortho-Cotinine, represents an understudied isomer of the well-known nicotine metabolite, cotinine. While specific data for this compound are scarce, its chemical structure, rooted in the pharmacologically significant pyrrolidin-2-one and pyridine scaffolds, suggests a high potential for biological activity. This technical guide has provided a framework for understanding this molecule by outlining its known properties, postulating synthetic and analytical strategies, and placing it within a relevant pharmacological context. It is hoped that this guide will serve as a catalyst for further research into the unique properties and potential applications of this intriguing compound.
References
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Gubner, N. R., & Collins, A. C. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 756531. Retrieved from [Link]
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Wikipedia. (n.d.). Cotinine. Retrieved from [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
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PubMed. (1998). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Journal of Organic Chemistry. Retrieved from [Link]
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Angene Chemical. (n.d.). 1-methyl-5-pyridin-2-ylpyrrolidin-2-one. Retrieved from [Link]
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ResearchGate. (2024). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. Retrieved from [Link]
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U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
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PubMed. (1998). Clinical pharmacology of oral cotinine. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
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